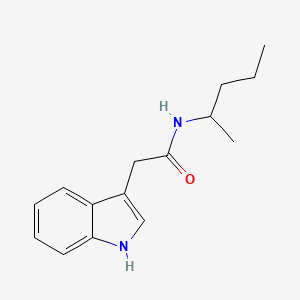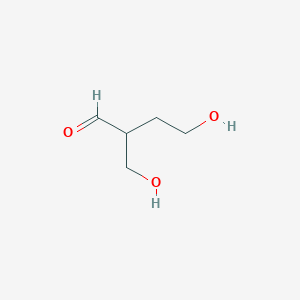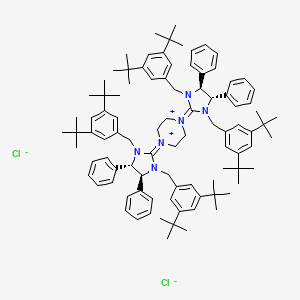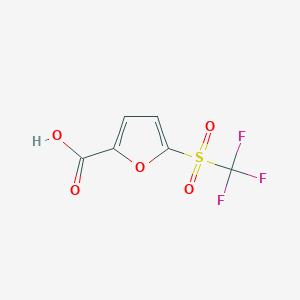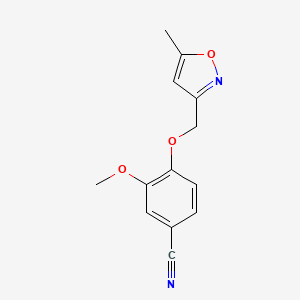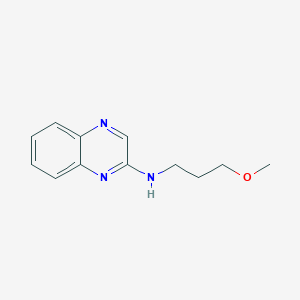
N-(3-methoxypropyl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)quinoxalin-2-amine: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Three-Component Reaction: One common method for synthesizing N-(3-methoxypropyl)quinoxalin-2-amine involves a three-component reaction using 1,2-diamines, aldehydes, and isocyanides.
Copper-Catalyzed Oxidative Amination: Another method involves the copper-catalyzed oxidative amination of quinoxalin-2-ones with primary or secondary amines.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Alkylation: N-(3-methoxypropyl)quinoxalin-2-amine can undergo regioselective C-3-alkylation via C–N bond cleavage of amine-derived Katritzky salts.
Photochemical Reactions: The compound can also participate in photochemical reactions, leading to the formation of reductive dimers or dihydro dimers depending on the substituents present.
Common Reagents and Conditions:
Photoredox Catalysts: Eosin-y and DIPEA are commonly used in photoredox catalysis for alkylation reactions.
Copper Catalysts: Copper salts are used in oxidative amination reactions.
Major Products:
C-3-Alkylated Quinoxalin-2-ones: These are the major products formed from the alkylation reactions.
Dihydroquinoxalin-2-ones: These are formed from photochemical reactions under specific conditions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Hybrids: N-(3-methoxypropyl)quinoxalin-2-amine is used in the synthesis of phenylisoxazole quinoxalin-2-amine hybrids, which have shown potential as α-amylase and α-glucosidase inhibitors.
Biology and Medicine:
Antimicrobial Activity: Quinoxaline derivatives, including this compound, exhibit broad-spectrum antimicrobial activity.
Antiviral Activity: Some derivatives have shown promising antiviral activity in vitro.
Industry:
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, phenylisoxazole quinoxalin-2-amine hybrids inhibit α-amylase and α-glucosidase enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity . The presence of the quinoxaline and isoxazole groups is crucial for achieving high binding energy with the target proteins .
Comparaison Avec Des Composés Similaires
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness: N-(3-methoxypropyl)quinoxalin-2-amine is unique due to the presence of the methoxypropyl group, which enhances its chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its broad-spectrum biological activity make it a valuable compound in medicinal chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)quinoxalin-2-amine |
InChI |
InChI=1S/C12H15N3O/c1-16-8-4-7-13-12-9-14-10-5-2-3-6-11(10)15-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,13,15) |
Clé InChI |
CLQKPKIBSBIQSU-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC1=NC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


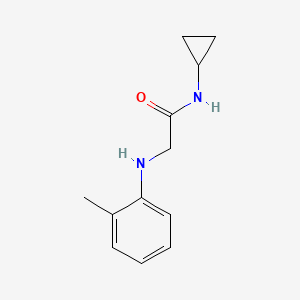
![tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B14903955.png)
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
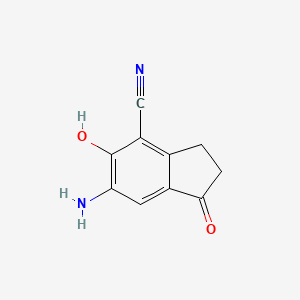


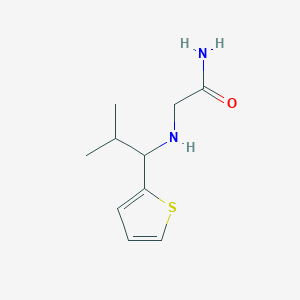
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
